

Comparative docking studies of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamides.

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Compound of Interest

Compound Name: 6-Chloroimidazo[2,1-b]
[1,3]thiazole-5-sulfonyl chloride

Cat. No.: B114310

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A comprehensive analysis of the molecular docking of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide analogs reveals their potential as inhibitors of key bacterial enzymes. This guide compares the binding affinities and interaction patterns of a series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against two distinct targets: Decaprenylphosphoryl- β -d-Ribose Oxidase (DprE1) of *Mycobacterium tuberculosis* and 2,2-dialkylglycine decarboxylase of *Bacillus subtilis*.

Comparative Docking Performance

The synthesized compounds were evaluated *in silico* to predict their binding affinity to the active sites of DprE1 and 2,2-dialkylglycine decarboxylase. The docking scores, representing the binding energy in kcal/mol, are summarized below. A lower docking score indicates a more favorable binding interaction.

Table 1: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against DprE1

Compound ID	Substituent (Aryl group)	Docking Score (kcal/mol)
5b	4-chlorophenyl	-6.2
5d	4-fluorophenyl	-6.0
5h	4-methylphenyl (p-tolyl)	-5.9

Table 2: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against 2,2-dialkylglycine decarboxylase

Compound ID	Substituent (Aryl group)	Docking Score (kcal/mol)
5f	2,4-dichlorophenyl	-7.9
Ciprofloxacin (Standard)	-	-

Experimental Protocols

Molecular Docking Methodology

The molecular docking studies were performed to elucidate the binding modes of the synthesized compounds within the active sites of their respective enzymatic targets.

Software: AutoDock Vina was utilized for all docking calculations.[\[1\]](#)

Target Preparation:

- DprE1: The three-dimensional crystal structure of Mycobacterium tuberculosis Decaprenylphosphoryl- β -d-Ribose Oxidase (DprE1) was obtained from the Protein Data Bank (PDB ID: 6G83).[\[2\]](#)
- 2,2-dialkylglycine decarboxylase: The crystal structure of the 2,2-dialkylglycine decarboxylase enzyme from Bacillus subtilis was retrieved from the Protein Data Bank (PDB ID: 1D7U).[\[2\]](#)

Ligand Preparation: The 2D structures of the 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the appropriate force fields.

Docking Procedure:

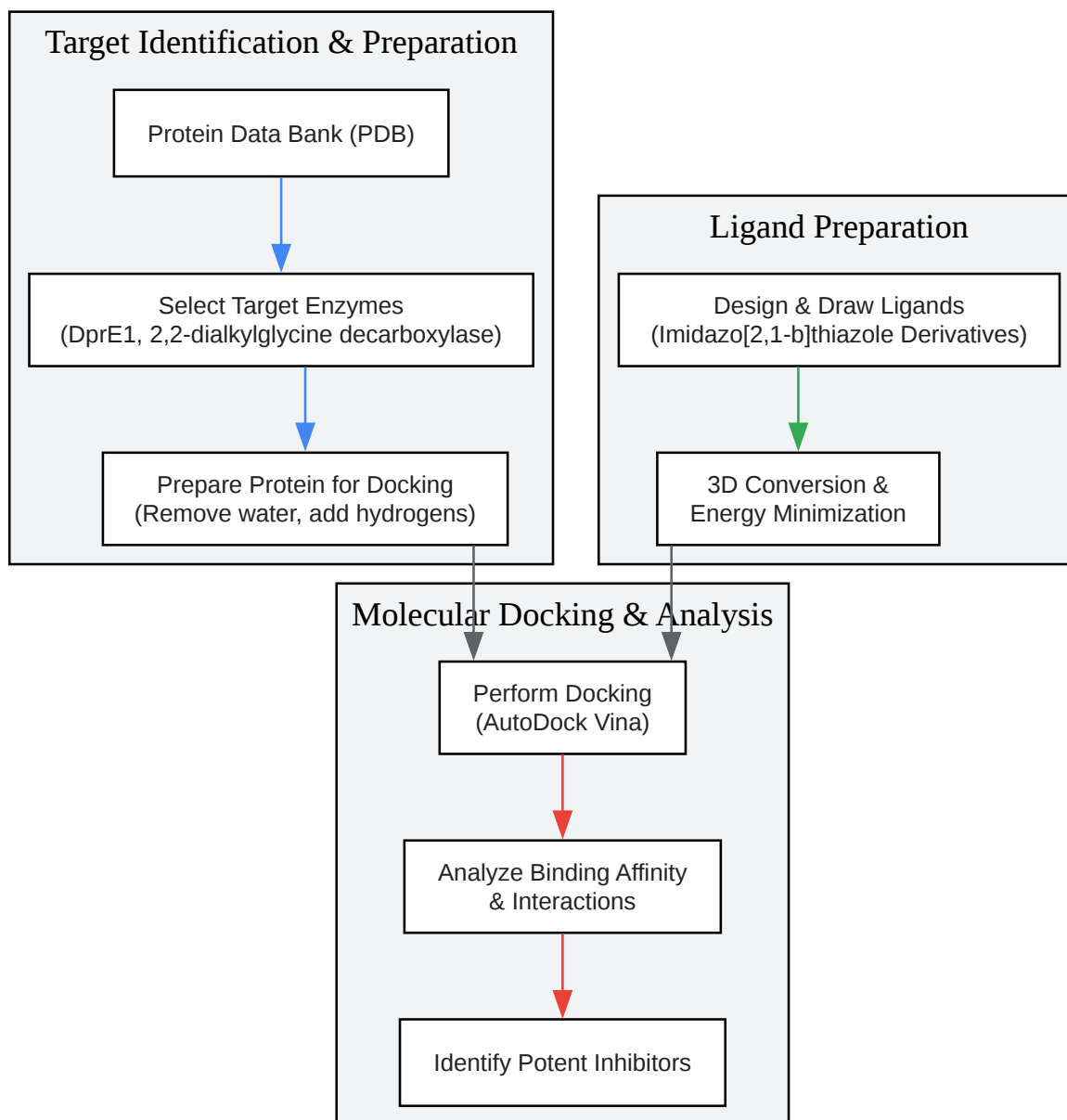
- Water molecules and co-crystallized ligands were removed from the protein structures.
- Hydrogen atoms were added to the protein structures.

- The grid box for docking was defined to encompass the active site of each enzyme.
- The prepared ligands were then docked into the active sites of the prepared protein structures using AutoDock Vina. The resulting binding energies were calculated and are presented in the tables above.[\[1\]](#)

Visualizations

Workflow for In Silico Drug Discovery

The following diagram illustrates the computational workflow employed in the study, from target identification to the analysis of ligand-protein interactions.

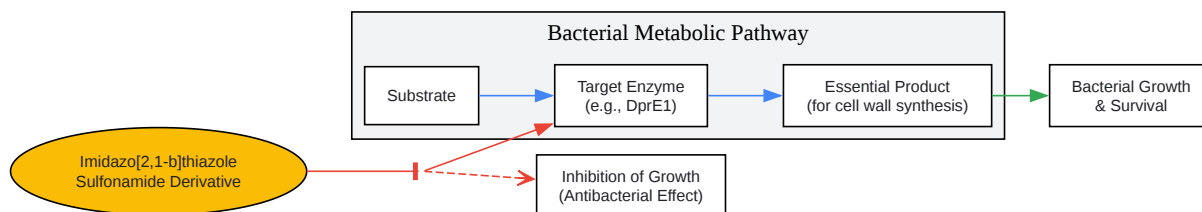


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Caption: Computational workflow for molecular docking studies.

Conceptual Signaling Pathway Inhibition

The following diagram represents the conceptual inhibition of a bacterial enzymatic pathway by the studied sulfonamide derivatives, leading to an antibacterial effect.



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Caption: Enzyme inhibition by sulfonamide derivatives.

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References

- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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